molecular formula C13H18N2 B8465343 5-(1H-indol-3-yl)pentan-1-amine

5-(1H-indol-3-yl)pentan-1-amine

Cat. No.: B8465343
M. Wt: 202.30 g/mol
InChI Key: OSQJMBHMUWMCDX-UHFFFAOYSA-N
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Description

5-(1H-Indol-3-yl)pentan-1-amine is an indole-derivative research compound with the CAS Registry Number 29852-46-8 and a molecular formula of C13H18N2 . It is a valuable building block in medicinal chemistry and pharmaceutical research, particularly in the design and synthesis of novel bioactive molecules. The indole scaffold is a privileged structure in drug discovery, known for its presence in compounds that interact with various biological targets . This amine-functionalized indole derivative serves as a key synthetic intermediate for researchers exploring the development of protein-protein interaction inhibitors. Specifically, indole-based peptidomimetics and cyclic peptomers have shown promise in targeting domains such as the polo-box domain (PBD) of polo-like kinase 1 (Plk1), a recognized anti-cancer drug target . Furthermore, indole-based multifunctional ligands are investigated for their potential against complex, multi-factorial diseases, demonstrating the versatility of this chemical scaffold in pioneering therapeutic strategies . Researchers can utilize this chemical for constructing compound libraries to study structure-activity relationships (SAR). This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human or veterinary use, nor for personal application. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C13H18N2

Molecular Weight

202.30 g/mol

IUPAC Name

5-(1H-indol-3-yl)pentan-1-amine

InChI

InChI=1S/C13H18N2/c14-9-5-1-2-6-11-10-15-13-8-4-3-7-12(11)13/h3-4,7-8,10,15H,1-2,5-6,9,14H2

InChI Key

OSQJMBHMUWMCDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCCCCN

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues: Chain Length and Substitution

The following compounds share the indole core but differ in chain length, substituents, or additional heterocycles:

Compound Name Molecular Formula Chain Length Key Substituents/Heterocycles Reported Activity/Notes References
5-(1H-Indol-3-yl)pentan-1-amine C₁₃H₁₈N₂ 5-carbon None Hydrochloride salt form noted; potential solubility advantages
(1H-Indol-3-yl)ethan-amine C₁₀H₁₂N₂ 2-carbon None Isolated from marine sponge; shorter chain may limit hydrophobic interactions
3-(1H-Indol-5-yl)propan-1-amine C₁₁H₁₄N₂ 3-carbon Indole substitution at C5 Collision cross-section data available; shorter chain may reduce binding flexibility
2-(5-Methoxy-1H-indol-3-yl)propan-1-amine C₁₂H₁₆N₂O 3-carbon (branched) Methoxy group at C5 Methoxy group enhances electron density; studied in receptor-binding contexts

Key Observations :

  • Chain Length : Longer chains (e.g., pentyl) may improve hydrophobic interactions with protein pockets compared to shorter analogs .

Heterocyclic Derivatives

Several indole-containing thiadiazole derivatives exhibit antifungal activity, highlighting the role of heterocycles in bioactivity:

Compound Example (from –3) Molecular Formula Heterocycle Antifungal Activity (In Vitro) Notes
Compound 4 () C₂₉H₂₃N₅O₂S 1,3,4-Thiadiazole High efficacy (92% yield) Di-hydroxyphenyl substituents may enhance hydrogen bonding
Compound 9 () C₂₈H₂₁FN₆S 1,3,4-Thiadiazole Moderate activity (90% yield) Fluorophenyl group increases electronegativity

Comparison with Target Compound :

  • Heterocycles vs. Aliphatic Chains: Thiadiazole derivatives show pronounced antifungal activity due to sulfur-containing rings, which may disrupt fungal membranes or enzyme function . In contrast, this compound’s aliphatic chain likely prioritizes solubility and passive diffusion over direct membrane disruption.

Enzyme Inhibitors and Receptor Ligands

  • 5-(1H-Benzimidazol-2-yl)pentan-1-amine (BIPA) : A Plasmodium falciparum spermidine synthase inhibitor. Replacing indole with benzimidazole alters target specificity, suggesting the indole moiety in the target compound may interact with distinct binding sites .
  • 2-(5-Methoxy-1H-indol-3-yl)propan-1-amine : Studied for melatonin receptor affinity. The methoxy group and branched chain enhance steric complementarity with receptor pockets .

Key Insight : The indole ring’s planar structure and nitrogen atom are critical for π-π stacking and hydrogen bonding in enzyme/receptor interactions, which may be optimized by varying chain length and substituents .

Q & A

Q. Optimization Strategies :

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 15–60 minutes at 160°C) and improves yields (up to 95%) compared to traditional reflux .
  • Catalytic Systems : Use Pd/C or Ni catalysts for reductive amination to minimize byproducts.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates.

Q. Table 1: Key Synthetic Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)
1NBS, CHCl₃, 0°C8590%
25-Aminopentanol, Pd/C, H₂7895%
3Microwave, 160°C9599%

Basic: Which spectroscopic techniques are most reliable for structural characterization?

Methodological Answer:

  • ¹H/¹³C NMR : Assign indole protons (δ 7.2–7.8 ppm) and amine protons (δ 1.5–2.5 ppm). The pentan-1-amine chain shows characteristic triplet peaks for CH₂ groups .
  • HRMS : Confirm molecular formula (e.g., C₁₃H₁₇N₂ requires m/z 213.1396).
  • IR Spectroscopy : Detect NH stretches (~3350 cm⁻¹) and indole C=C (1600 cm⁻¹).

Validation : Cross-reference with computed spectra (e.g., PubChem data for analogous indole-amines) .

Advanced: How can researchers design mechanistic studies to investigate enzyme modulation by this compound?

Methodological Answer:

Target Identification : Use molecular docking (e.g., AutoDock Vina) to predict binding to enzymes like monoamine oxidases (MAOs) or kinases.

In Vitro Assays :

  • Fluorometric Assays : Measure MAO inhibition (IC₅₀) using kynuramine as a substrate .
  • Kinase Profiling : Screen against a panel of 50+ kinases (e.g., EGFR, JAK2) via ADP-Glo™ assays.

Cellular Studies :

  • Western Blotting : Assess downstream signaling (e.g., ERK phosphorylation) in cancer cell lines.
  • siRNA Knockdown : Validate target specificity by silencing suspected enzymes.

Data Contradictions : If conflicting bioactivity arises (e.g., IC₅₀ varies across studies), conduct meta-analysis adjusting for assay conditions (pH, temperature) and compound purity .

Advanced: What strategies resolve contradictions in reported bioactivity data for indole-containing amines?

Methodological Answer:

Standardization :

  • Use identical cell lines (e.g., HEK293 for receptor studies) and compound batches (≥95% purity).

Dose-Response Curves : Generate EC₅₀/IC₅₀ values across 8–10 concentrations to reduce variability.

Orthogonal Assays : Confirm antimicrobial activity via both broth microdilution (MIC) and time-kill assays .

Case Study : If one study reports anticancer activity (e.g., IC₅₀ = 10 µM) and another shows no effect, re-test under matched conditions (e.g., 48-hour exposure, MTT assay) .

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound?

Methodological Answer:

Core Modifications :

  • Indole Ring : Introduce electron-withdrawing groups (e.g., -F at C5) to enhance metabolic stability .
  • Side Chain : Shorten the pentan-1-amine to butyl-amine to evaluate effects on lipophilicity (logP).

Biological Testing :

  • Compare IC₅₀ against parent compound in enzyme assays.
  • Assess cytotoxicity in normal vs. cancer cells (e.g., selectivity index).

Q. Table 2: SAR Trends in Analogous Compounds

ModificationBioactivity ChangeReference
5-Fluoro substitution↑ MAO-B inhibition (2-fold)
Shorter side chain↓ Cell permeability

Basic: What are the recommended storage and handling protocols?

Methodological Answer:

  • Storage : -20°C under argon; desiccate to prevent amine oxidation.
  • Stability : Monitor via HPLC every 6 months; degradation products (e.g., indole-3-carbaldehyde) indicate hydrolysis.
  • Safety : Use fume hoods during synthesis; LD₅₀ (oral, rat) data for analogs suggest moderate toxicity (300–500 mg/kg) .

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